molecular formula C4H2ClN2NaO2S B12965053 Sodium 6-chloropyrazine-2-sulfinate

Sodium 6-chloropyrazine-2-sulfinate

Cat. No.: B12965053
M. Wt: 200.58 g/mol
InChI Key: QAYBZNHWLDTRIB-UHFFFAOYSA-M
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Description

Sodium 6-chloropyrazine-2-sulfinate is a chemical compound with the molecular formula C4H2ClN2NaO2S. It is a member of the sulfinate salts family, which are known for their versatile reactivity and stability. This compound is particularly notable for its applications in organic synthesis, where it serves as a building block for various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloropyrazine-2-sulfinate typically involves the reaction of 6-chloropyrazine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

6-chloropyrazine-2-sulfonyl chloride+sodium sulfitesodium 6-chloropyrazine-2-sulfinate+by-products\text{6-chloropyrazine-2-sulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products} 6-chloropyrazine-2-sulfonyl chloride+sodium sulfite→sodium 6-chloropyrazine-2-sulfinate+by-products

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloropyrazine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Sodium 6-chloropyrazine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of sulfur-containing organic compounds, including sulfonamides and sulfones.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of sodium 6-chloropyrazine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of stable products. The compound’s reactivity is influenced by the presence of the chlorine atom and the sulfinate group, which enhance its electrophilic and nucleophilic properties, respectively.

Comparison with Similar Compounds

  • Sodium 5-methylpyridine-2-sulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium nitrobenzenesulfinate

Comparison: Sodium 6-chloropyrazine-2-sulfinate is unique due to the presence of the chlorine atom on the pyrazine ring, which enhances its reactivity compared to other sulfinates. This makes it particularly useful in reactions requiring high electrophilicity. Additionally, its stability and ease of handling make it a preferred choice in various synthetic applications.

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;6-chloropyrazine-2-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

QAYBZNHWLDTRIB-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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